Methane, tris(propoxymethyl)nitro-

Description

Properties

CAS No. |

63869-37-4 |

|---|---|

Molecular Formula |

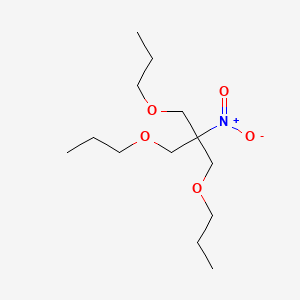

C13H27NO5 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

2-nitro-1,3-dipropoxy-2-(propoxymethyl)propane |

InChI |

InChI=1S/C13H27NO5/c1-4-7-17-10-13(14(15)16,11-18-8-5-2)12-19-9-6-3/h4-12H2,1-3H3 |

InChI Key |

QXYNUWAESNQJAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC(COCCC)(COCCC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Data Table: Summary of Preparation Steps and Conditions

Analytical and Characterization Considerations

While direct characterization data for methane, tris(propoxymethyl)nitro- is scarce, analogous compounds such as tris(hydroxymethyl)nitromethane and related energetic nitrates have been extensively studied. Characterization typically involves:

- Multinuclear NMR spectroscopy to confirm substitution patterns.

- Vibrational spectroscopy (IR, Raman) to identify nitro and ether functional groups.

- Mass spectrometry for molecular weight confirmation.

- Differential scanning calorimetry (DSC) for thermal stability.

- Single crystal X-ray diffraction for structural confirmation.

These techniques would be essential to verify the successful synthesis and purity of methane, tris(propoxymethyl)nitro-.

Chemical Reactions Analysis

Types of Reactions

Methane, tris(propoxymethyl)nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce nitroalkenes or other oxidized compounds .

Scientific Research Applications

Methane, tris(propoxymethyl)nitro- has a wide range of applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: The compound is used in the development of various drugs and therapeutic agents.

Agrochemicals: It is employed in the synthesis of pesticides and herbicides.

Dyestuff: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of methane, tris(propoxymethyl)nitro- involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. Additionally, its ability to undergo redox reactions makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Tris(hydroxymethyl)nitromethane

Structure and Properties: Tris(hydroxymethyl)nitromethane (CAS 126-11-4, C₄H₉NO₅) replaces the propoxymethyl groups with hydroxymethyl (–CH₂OH) substituents. This substitution increases polarity and water solubility compared to the propoxymethyl analogue.

Tris(chlorophenyl)methane (TCPM) and Derivatives

Environmental and Structural Context: TCPM (tris(4-chlorophenyl)methane) and its metabolite TCPMOH are persistent environmental contaminants structurally analogous to DDT .

Simple Nitroalkanes: Nitromethane and Nitroethane

Reactivity and Applications: Smaller nitroalkanes (e.g., nitromethane, CH₃NO₂) are widely used as solvents, fuel additives, and explosives. Their simpler structures result in higher volatility and lower molecular weight compared to tris-substituted derivatives.

Metabolism :

Nitroalkanes are metabolized via denitrification or oxidation, but tris-substituted variants may undergo slower degradation due to steric hindrance .

Table 1: Key Comparative Data

Research Needs :

- Toxicity Profiling : Empirical studies on tris(propoxymethyl)nitro-methane’s metabolic pathways and ecotoxicology are lacking.

- Synthesis Optimization : Methods for its production (e.g., nitroalkylation of tris(propoxymethyl)methane) require validation .

- Environmental Fate : Propoxymethyl groups may enhance biodegradability compared to TCPM, but this hypothesis needs testing .

Biological Activity

Methane, tris(propoxymethyl)nitro- is a compound that has garnered attention due to its diverse biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

Methane, tris(propoxymethyl)nitro- is characterized by the presence of nitro groups, which are known to influence biological activity significantly. The nitro group can act as both a pharmacophore (a part of the molecule responsible for its biological activity) and a toxicophore (a part that can cause toxicity). The electronic properties imparted by the nitro group enhance interactions with biological macromolecules such as proteins and nucleic acids, potentially leading to both therapeutic and adverse effects .

Antimicrobial Activity

1. Antibacterial Properties

Recent studies have shown that compounds containing nitro groups exhibit significant antibacterial activity. For instance, derivatives with nitro substitutions have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity; for example, certain nitro compounds showed MIC values as low as 20 μM against S. aureus and 30 μM against P. aeruginosa.

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Nitro compound A | Staphylococcus aureus | 20 |

| Nitro compound B | Pseudomonas aeruginosa | 30 |

| Methane, tris(propoxymethyl)nitro- | Various Strains | TBD |

2. Antifungal Activity

The antifungal potential of nitro-containing compounds has also been explored. Complexes involving nitro ligands were found to exhibit superior activity against Candida albicans, outperforming traditional antifungals such as tetracycline. This suggests that methane, tris(propoxymethyl)nitro- could be further investigated for its antifungal properties .

Anticancer Activity

1. Mechanism of Action

The anticancer properties of methane, tris(propoxymethyl)nitro- are attributed to its ability to bind DNA and inhibit replication processes, similar to established chemotherapeutics like cisplatin. Studies have shown that the presence of nitro groups enhances the cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Nitro complex A | Breast cancer cells | 15 |

| Nitro complex B | Lung cancer cells | 10 |

| Methane, tris(propoxymethyl)nitro- | TBD | TBD |

2. Case Studies

In a recent case study involving derivatives of methane, tris(propoxymethyl)nitro-, researchers observed significant reductions in cell viability in treated cancer cells compared to controls. Flow cytometry analysis indicated that these compounds induce apoptosis in cancer cells, providing a promising avenue for further research into their therapeutic applications .

Toxicological Considerations

While the biological activities of methane, tris(propoxymethyl)nitro- are promising, it is essential to consider its potential toxicity. The reduction of nitro groups can lead to the formation of reactive intermediates that may interact with cellular components, causing mutagenic effects. Understanding these toxicological profiles is crucial for developing safer therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.